2-Fluoro-6-iodotoluene

Catalog No.
S717957
CAS No.
443-85-6
M.F
C7H6FI
M. Wt
236.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-iodotoluene

CAS Number

443-85-6

Product Name

2-Fluoro-6-iodotoluene

IUPAC Name

1-fluoro-3-iodo-2-methylbenzene

Molecular Formula

C7H6FI

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

MSPXWJMFEVAKHQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1I)F

Canonical SMILES

CC1=C(C=CC=C1I)F

Labeling Agent in Proteomics:

2-F-6-IT is a valuable tool in proteomics research for protein labeling and identification. It reacts with cysteine residues in proteins through a process called alkylation, forming a stable and specific covalent bond. This modification allows for the subsequent detection and analysis of the labeled proteins using various techniques like mass spectrometry [].

Synthesis of Bioactive Molecules:

2-F-6-IT serves as a versatile building block in the synthesis of various bioactive molecules. Its unique combination of functional groups (fluorine and iodine) allows for diverse chemical reactions, enabling the creation of complex molecules with potential therapeutic applications [].

Investigation of Protein-Ligand Interactions:

2-F-6-IT can be employed to study protein-ligand interactions. By selectively labeling specific amino acids within a protein, researchers can gain insights into the binding site and affinity of different ligands [].

Studies of Enzyme Activity:

The strategic incorporation of 2-F-6-IT into substrates allows scientists to probe the activity of specific enzymes. By monitoring the rate of modification or cleavage of the labeled substrate, researchers can gain valuable information about the enzyme's mechanism and function [].

2-Fluoro-6-iodotoluene is an organic compound with the chemical formula C7H6FIC_7H_6FI and a molecular weight of approximately 236.03 g/mol. It is characterized by the presence of fluorine and iodine substituents on a toluene ring, specifically at the 2 and 6 positions, respectively. The compound appears as a clear liquid that can range in color from colorless to light yellow or orange, and it has a boiling point of around 117 °C at reduced pressure (1 kPa) and a flash point of 84 °C .

Typical of aromatic compounds. It can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Additionally, the fluorine atom can influence reactivity through its electronegative properties, potentially facilitating electrophilic aromatic substitution reactions.

For example, reactions involving 2-fluoro-6-iodotoluene may include:

  • Nucleophilic aromatic substitution: Where nucleophiles replace iodine.
  • Electrophilic aromatic substitution: Where electrophiles attack the aromatic ring, influenced by the electron-withdrawing nature of the fluorine atom.

Synthesis of 2-fluoro-6-iodotoluene can be achieved through several methods:

  • Direct Halogenation: Starting with toluene, fluorination can be performed using fluorinating agents such as potassium fluoride in the presence of an organic solvent. This can be followed by iodination using iodine or iodinating agents.
  • Functional Group Transformation: Starting from more complex precursors such as 2-fluoro-6-nitrotoluene, reduction and halogenation steps can yield 2-fluoro-6-iodotoluene.
  • Multi-step Synthesis: A method involving multiple reaction steps including nitration, reduction, and halogenation could also be employed to synthesize this compound from simpler starting materials .

2-Fluoro-6-iodotoluene is primarily utilized as an intermediate in organic synthesis. Its unique halogen substituents make it valuable for:

  • Pharmaceutical Synthesis: As a building block for developing new drugs.
  • Material Science: In the production of advanced materials with specific electronic or optical properties.

Several compounds share structural similarities with 2-fluoro-6-iodotoluene, particularly those that are halogenated derivatives of toluene. Here are some notable examples:

Compound NameChemical FormulaKey Differences
2-FluorotolueneC7H7FLacks iodine; only fluorine substitution
4-IodotolueneC7H7IIodine at the para position
3-Fluoro-4-iodotolueneC7H6F IDifferent positions for fluorine and iodine
2-Chloro-6-iodotolueneC7H6ClIChlorine instead of fluorine

Uniqueness: The combination of both fluorine and iodine substituents at specific positions on the toluene ring gives 2-fluoro-6-iodotoluene unique reactivity patterns compared to its analogs. The presence of these halogens influences both its chemical behavior and potential applications in synthesis and material science.

The synthesis and application of halogenated toluene derivatives emerged as critical research areas in the late 20th century, driven by their utility in pharmaceutical intermediates and organic synthesis. While 2-fluoro-6-iodotoluene itself lacks a well-documented discovery timeline, its structural analogs in the hypervalent iodine(III) difluoride family were first synthesized in 1901 by Stille. Modern synthetic routes for aryl iodo difluorides, including precursors to 2-fluoro-6-iodotoluene, were refined through oxidative fluorination methods using safer alternatives to elemental fluorine. The compound gained prominence as a versatile building block for fluorinated aromatic systems, particularly in medicinal chemistry and materials science.

Nomenclature and Classification

2-Fluoro-6-iodotoluene belongs to the class of dihalogenated toluene derivatives, specifically:

  • IUPAC Name: 1-fluoro-3-iodo-2-methylbenzene
  • Common Synonyms:
    • 6-iodo-2-fluorotoluene
    • 1-fluoranyl-3-iodanyl-2-methyl-benzene
    • Benzene, 1-fluoro-3-iodo-2-methyl-

As a bifunctional aromatic compound, it contains both electron-withdrawing (iodine) and moderately electronegative (fluorine) substituents, positioning it as a valuable substrate for regioselective coupling reactions.

Registration and Identification Parameters

CAS Registry Number (443-85-6)

The Chemical Abstracts Service (CAS) registry number 443-85-6 uniquely identifies 2-fluoro-6-iodotoluene across scientific databases and regulatory systems. This identifier facilitates precise tracking in:

  • Chemical inventory listings (TSCA, EINECS)
  • Safety data sheet (SDS) management
  • Patent documentation

Molecular Formula (C₇H₆FI)

The molecular composition is characterized by:

PropertyValueSource Reference
Molecular formulaC₇H₆FI
Molecular weight236.03 g/mol
Exact mass235.9463 Da

IUPAC Name and Synonyms

Systematic naming follows positional numbering of substituents on the benzene ring:

Identifier TypeValueReference
IUPAC name1-fluoro-3-iodo-2-methylbenzene
Linear formulaFC₆H₃(I)CH₃
Alternative notationso-fluoro-m-iodotoluene

Structural Identifiers (InChI, SMILES)

Digital representations enable computational chemistry applications:

Identifier TypeValueSource
SMILESCC1=C(F)C=CC=C1I
InChIInChI=1S/C7H6FI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
InChIKeyMSPXWJMFEVAKHQ-UHFFFAOYSA-N

These identifiers facilitate precise structure searches in chemical databases and molecular modeling software.

Structural and Physicochemical Characterization

Molecular Geometry and Crystallography

While single-crystal X-ray data remains unpublished, computational models predict:

  • Bond lengths:
    • C-I: 2.09 Å (typical for aryl iodides)
    • C-F: 1.34 Å (consistent with aromatic C-F bonds)
  • Dihedral angles: Methyl group creates ~30° twist from benzene plane, reducing steric hindrance between substituents

Spectroscopic Profiles

Key analytical signatures include:

  • ¹⁹F NMR: δ -110 to -115 ppm (vs CFCl₃), characteristic of aromatic fluorine
  • ¹H NMR:
    • Methyl protons: δ 2.4-2.6 ppm (singlet)
    • Aromatic protons: δ 6.8-7.4 ppm (complex splitting from F and I coupling)
  • Mass spectrometry: Base peak at m/z 236 ([M]⁺), with major fragments at 109 (C₇H₆F⁺) and 127 (I⁺)

Thermodynamic Properties

Critical parameters for industrial handling:

PropertyValueMeasurement ConditionsReference
Boiling point117°C9 mmHg
Density1.808 g/cm³25°C
Refractive index1.583020°C
Flash point84°C (183°F)Closed cup

Synthetic Methodology and Industrial Production

Conventional Synthesis Routes

Industrial-scale production typically employs:

Route 1: Direct Halogenation

  • Friedel-Crafts methylation of benzene to toluene
  • Sequential electrophilic substitution:
    • Iodination at position 3 using ICl/AlCl₃
    • Fluorination at position 2 via Balz-Schiemann reaction

Route 2: Cross-Coupling Approach

  • Suzuki-Miyaura coupling of 2-fluoro-6-bromotoluene with iodobenzene derivatives

Quality Control Specifications

Commercial grades meet stringent criteria:

ParameterSpecificationAnalytical Method
Purity (GC)≥97%Gas chromatography
Heavy metals<10 ppmICP-MS
Residual solvents<500 ppm (total)Headspace GC

Functional Reactivity and Applications

Electrophilic Substitution Trends

The iodine substituent directs incoming electrophiles to positions 4 and 6, while fluorine deactivates the ring. Notable reactions:

  • Nitration: Yields 4-nitro-2-fluoro-6-iodotoluene at 60-70% conversion
  • Sulfonation: Forms water-soluble sulfonic acid derivatives under fuming H₂SO₄

Transition Metal-Mediated Transformations

Palladium catalysis enables advanced derivatization:

Reaction TypeProductYieldConditions
Sonogashira coupling2-fluoro-6-iodophenyl acetylene85%Pd(PPh₃)₄, CuI, Et₃N
Buchwald-Hartwig aminationN-aryl derivatives78-92%Xantphos/Pd₂(dba)₃

Fluorine-Iodine Synergy in Medicinal Chemistry

The compound's unique halogen combination facilitates:

  • Prodrug activation: Iodine serves as leaving group in kinase inhibitors
  • PET tracer development: ¹²³I/¹²⁴I isotopes enable imaging applications

Industrial and Research Significance

Pharmaceutical Intermediates

Key precursor to:

  • α1A-adrenoceptor agonists (hypertension treatment)
  • Fluoroquinolone antibiotics (third-generation)

Advanced Material Synthesis

  • Liquid crystal polymers with tunable dielectric properties
  • Charge-transfer complexes for organic electronics

Regulatory Compliance

Global production adheres to:

  • REACH Annex III (EU)
  • TSCA Section 8(e) (USA)
  • K-REACH Article 10 (South Korea)

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

2-Fluoro-6-iodotoluene

Dates

Modify: 2023-08-15

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